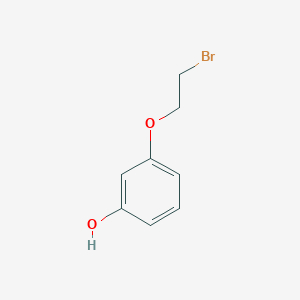
3-(2-Bromoethoxy)phenol
概要
説明
3-(2-Bromoethoxy)phenol is an organic compound with the molecular formula C8H9BrO2. It is a derivative of phenol, where a bromine atom is attached to the ethoxy group at the third position of the phenol ring.
科学的研究の応用
3-(2-Bromoethoxy)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)phenol typically involves the reaction of resorcinol with 1,2-dibromoethane in the presence of potassium hydroxide. The reaction is carried out under reflux in methanol for 24 hours. After the reaction, the mixture is cooled, and the residual solid is removed by filtration. The filtrate is then evaporated to yield this compound as an oil .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of resorcinol and 1,2-dibromoethane, along with appropriate reaction conditions, can facilitate large-scale production.
化学反応の分析
Types of Reactions: 3-(2-Bromoethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenolic group can be oxidized to form quinones.
Reduction Reactions: The compound can undergo reduction reactions to form hydroquinones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted phenols.
Oxidation Reactions: Quinones.
Reduction Reactions: Hydroquinones.
作用機序
The mechanism of action of 3-(2-Bromoethoxy)phenol is primarily related to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. The compound can interact with various molecular targets and pathways, including:
Antioxidant Response: Activation of the nuclear erythroid factor 2 (Nrf2) pathway.
Anti-inflammatory Effects: Inhibition of cyclooxygenase 2 (COX-2) and cytokines through the nuclear factor-kappa B (NF-kB) pathway.
Cell Survival and Apoptosis: Modulation of cell survival or apoptosis pathways.
類似化合物との比較
3-(2-Bromoethoxy)phenol can be compared with other similar compounds, such as:
- 2-(2-Bromoethoxy)phenol
- 4-(2-Bromoethoxy)phenol
- 3-(2-Chloroethoxy)phenol
Uniqueness: The unique positioning of the bromine atom in this compound imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
3-(2-bromoethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIPKCFBHGRHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

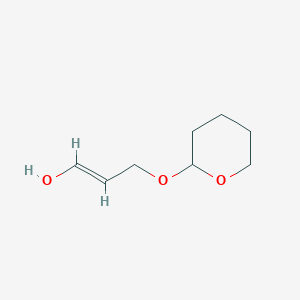
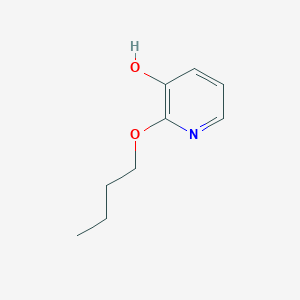
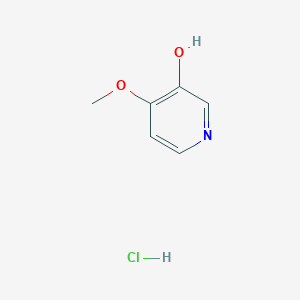
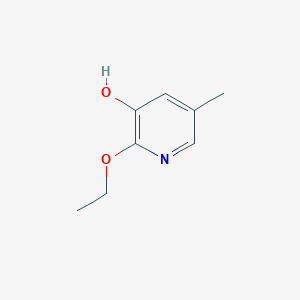

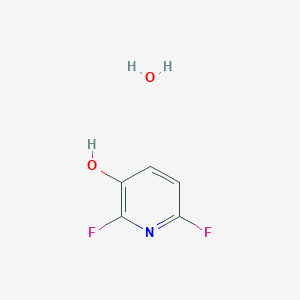

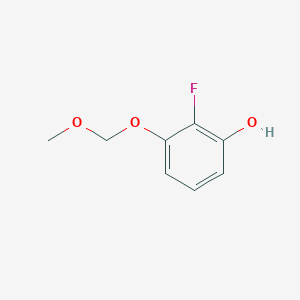


![3-[(Methoxymethoxy)methyl]phenol](/img/structure/B8032423.png)
![2-[(Ethylamino)methyl]-3-fluorophenol](/img/structure/B8032427.png)
![2-[(2-Methoxyethyl)amino]pyrimidin-5-OL](/img/structure/B8032430.png)

